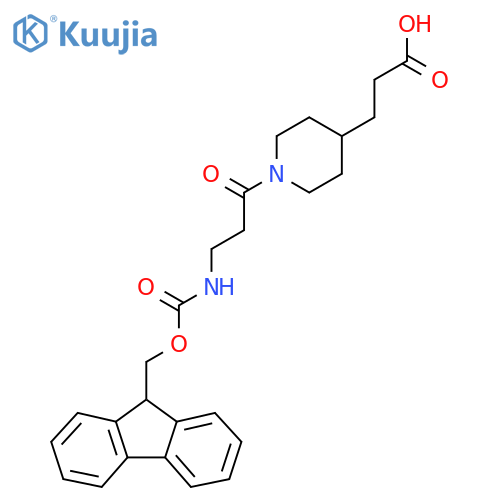

Cas no 2172207-27-9 (3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-4-yl}propanoic acid)

3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-4-yl}propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-4-yl}propanoic acid

- 2172207-27-9

- EN300-1489198

- 3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-4-yl}propanoic acid

-

- インチ: 1S/C26H30N2O5/c29-24(28-15-12-18(13-16-28)9-10-25(30)31)11-14-27-26(32)33-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,18,23H,9-17H2,(H,27,32)(H,30,31)

- InChIKey: OUABHGXEEJPCPP-UHFFFAOYSA-N

- ほほえんだ: O=C(CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(CCC(=O)O)CC1

計算された属性

- せいみつぶんしりょう: 450.21547206g/mol

- どういたいしつりょう: 450.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 9

- 複雑さ: 668

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-4-yl}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1489198-2500mg |

3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-4-yl}propanoic acid |

2172207-27-9 | 2500mg |

$1509.0 | 2023-09-28 | ||

| Enamine | EN300-1489198-0.5g |

3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-4-yl}propanoic acid |

2172207-27-9 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1489198-1.0g |

3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-4-yl}propanoic acid |

2172207-27-9 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1489198-5000mg |

3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-4-yl}propanoic acid |

2172207-27-9 | 5000mg |

$2235.0 | 2023-09-28 | ||

| Enamine | EN300-1489198-2.5g |

3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-4-yl}propanoic acid |

2172207-27-9 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1489198-500mg |

3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-4-yl}propanoic acid |

2172207-27-9 | 500mg |

$739.0 | 2023-09-28 | ||

| Enamine | EN300-1489198-0.1g |

3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-4-yl}propanoic acid |

2172207-27-9 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1489198-250mg |

3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-4-yl}propanoic acid |

2172207-27-9 | 250mg |

$708.0 | 2023-09-28 | ||

| Enamine | EN300-1489198-1000mg |

3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-4-yl}propanoic acid |

2172207-27-9 | 1000mg |

$770.0 | 2023-09-28 | ||

| Enamine | EN300-1489198-10000mg |

3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-4-yl}propanoic acid |

2172207-27-9 | 10000mg |

$3315.0 | 2023-09-28 |

3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-4-yl}propanoic acid 関連文献

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-4-yl}propanoic acidに関する追加情報

Introduction to 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-4-yl}propanoic Acid (CAS No. 2172207-27-9)

3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-4-yl}propanoic acid, identified by its CAS number 2172207-27-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) moiety, and an amino acid-derived side chain. The unique combination of these structural elements imparts distinct chemical and biological properties, making it a valuable candidate for further exploration in drug discovery and medicinal chemistry.

The molecular structure of 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-4-yl}propanoic acid can be broken down into several key functional groups. The piperidine ring, a six-membered heterocyclic amine, is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds. This is particularly relevant in the development of small-molecule drugs that require efficient absorption and distribution within the body. The presence of the fluorenylmethoxycarbonyl (Fmoc) group further adds to the compound's complexity, as Fmoc is commonly used in peptide synthesis and as a protecting group for amino acids. This moiety not only influences the reactivity of the molecule but also provides a platform for further chemical modifications.

The side chain, which includes an amino group and a propanoyl group, contributes to the compound's overall physicochemical properties. The amino group can participate in hydrogen bonding interactions, which are crucial for binding to biological targets such as enzymes and receptors. Meanwhile, the propanoyl group introduces additional hydrophobicity, which can affect the compound's solubility and metabolic stability. These structural features make 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-4-yl}propanoic acid a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in exploring the potential of 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-4-yl}propanoic acid in various pharmacological applications. One area of particular focus has been its use as an intermediate in the synthesis of more complex molecules. For instance, researchers have investigated its role in generating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. These peptidomimetics are being explored for their potential in treating a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.

Another promising application lies in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that specifically target kinases, researchers aim to disrupt abnormal signaling pathways that contribute to disease progression. The structural features of 3-{1-3-(({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-4-y l})propanoic acid, particularly its ability to interact with amino acid residues through hydrogen bonding and hydrophobic interactions, make it an attractive candidate for developing kinase inhibitors.

Recent studies have also highlighted the potential of this compound in modulating immune responses. The immune system plays a crucial role in defending against pathogens and maintaining homeostasis within the body. However, dysregulation of immune responses can lead to autoimmune diseases or chronic inflammation. Researchers have been investigating how 3-{1-(3-{((9H-fluoren -9 -yl)methoxycarbonyl}amino)propanoylpiperidin -4 -y l}) propanoic acid interacts with immune cells and signaling pathways, with the aim of identifying new therapeutic strategies for immune-related disorders.

The synthesis of 3-{1-(3-{((9H-fluore n -9 -yl)methoxycarbonyl }amino ) pro panoylpiper idin -4 -y l}) pro pan oic ac id involves multiple steps that require precise control over reaction conditions and reagent selection. The Fmoc group is typically introduced early in the synthesis to protect the amino group during subsequent modifications. Following this, the propanoyl side chain is incorporated through condensation reactions with appropriate carboxylic acid derivatives. Finally, the piperidine ring is formed through cyclization reactions that require careful optimization to ensure high yield and purity.

One challenge in working with 3-{1-(3-{(( 9 H -fluore n - 9 - y l ) meth ox y carb on y l }a min o ) pro pan o y l p i per id i n - 4 - y l }) pro pan o ic ac id is its sensitivity to environmental factors such as moisture and oxygen. As with many organic compounds containing reactive functional groups, proper storage conditions are essential to maintain stability and prevent degradation. Researchers must also consider solubility issues when formulating solutions or suspensions for experimental use.

In conclusion, 3-{1-( 3 -{(( 9 H -fluore n - 9 - y l ) meth ox y carb on y l }a min o ) pro pan o y l p i per id i n - 4 - y l }) pro pan o ic ac id (CAS No . 2172207 -27 - 9) represents a fascinating molecule with diverse potential applications in pharmaceutical research . Its unique structural features make it a valuable scaffold for designing novel therapeutic agents , particularly those targeting kinases , immune responses , or peptidomimetic-based therapies . As research continues to uncover new insights into its properties , this compound is likely to play an increasingly important role in drug discovery efforts worldwide .

2172207-27-9 (3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-4-yl}propanoic acid) 関連製品

- 289718-16-7(2-(3,4-Dimethylphenoxy)benzaldehyde)

- 2228654-61-1(tert-butyl N-5-(2-aminocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate)

- 608515-70-4(7-Chloro-5-isoquinolinamine)

- 2034249-68-6(N-(2-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide)

- 1177217-94-5(5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid)

- 2319640-44-1(3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea)

- 2098046-43-4(3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole)

- 1783606-93-8(3-Pyrrolidinemethanol, 3-(2-fluorophenyl)-)

- 2098058-72-9(2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride)

- 2229358-95-4(1-(2,5-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)